molecular formula C26H32O6 B12317082 Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate

Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate

Cat. No.: B12317082
M. Wt: 440.5 g/mol
InChI Key: KUCNSNKUGFEHJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of lithium hydroxide monohydrate in tetrahydrofuran at 70°C for 7 hours under an inert atmosphere . This process involves sulfonyl hydrazone-mediated etherification and radical cyclization .

Industrial Production Methods

Industrial production of deacetylnimbinene typically involves extraction from neem seeds and other parts of the neem tree. Advanced techniques like Ultra Performance Liquid Chromatography (UPLC) and tandem mass spectrometry are used to isolate and quantify the compound .

Chemical Reactions Analysis

Types of Reactions

Deacetylnimbinene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of deacetylnimbinene, which can have different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetylnimbinene is unique due to its specific molecular structure, which allows it to interact with different biological targets compared to its analogues. Its ability to inhibit Pin1 and its diverse biological activities make it a compound of significant interest in both scientific research and industrial applications .

Properties

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate

InChI

InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3

InChI Key

KUCNSNKUGFEHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C

Origin of Product

United States

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